molecular formula C7H8N4O2 B3361592 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 923283-73-2

1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B3361592
CAS RN: 923283-73-2
M. Wt: 180.16 g/mol
InChI Key: JNMIVXXVNIVRGC-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolo[4,3-d]pyrimidin-5-one .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .

Mechanism of Action

Pyrazolo[4,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

Research in the field of pyrazolo[4,3-d]pyrimidines is ongoing, with scientists continuing to explore their synthesis, biological activity, and potential applications . Future research may focus on designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

1-(2-hydroxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)8-4-9-7(6)13/h3-4,12H,1-2H2,(H,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIVXXVNIVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738250
Record name 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS RN

923283-73-2
Record name 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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